molecular formula C20H16ClN3O3S B2769806 (Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 868369-95-3

(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No. B2769806
CAS RN: 868369-95-3
M. Wt: 413.88
InChI Key: QHCSLCKZLNICDD-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C20H16ClN3O3S and its molecular weight is 413.88. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The scientific research applications of (Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide primarily involve its synthesis and evaluation for various biological activities. This compound, characterized by a complex structure involving a benzothiazole ring, has been the subject of studies aiming at developing novel pharmacophores with potential therapeutic uses.

Heterocyclic Compound Synthesis

Research into compounds like (Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide often involves the synthesis of novel heterocyclic compounds. These compounds are synthesized to explore their potential as anti-inflammatory, analgesic, and antimicrobial agents, showcasing a broad spectrum of biological activities. For instance, studies have focused on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, aiming at anti-inflammatory and analgesic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, novel fused imino pyrimido benzothiazole and its Schiff's bases have been developed, showing promise as antibacterial agents (Kale & Mene, 2013).

Anticancer Research

Another significant area of application for these compounds is in anticancer research. The exploration of novel chemical entities involves synthesizing compounds with potential cytotoxic activities against cancer cell lines. For example, studies on N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide and related compounds have indicated their efficacy as selective inhibitors of vascular endothelial growth factor receptor-2, highlighting their potential in cancer therapy (Borzilleri et al., 2006).

Molecular Docking and Drug Design

Molecular docking studies are pivotal in understanding the interaction of these compounds with biological targets. By synthesizing and screening novel pyridine and fused pyridine derivatives, researchers can predict the binding energies of these compounds to target proteins, aiding in the design of more effective drugs (Flefel et al., 2018).

properties

IUPAC Name

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S/c1-11-6-7-14(21)18-17(11)23(2)20(28-18)22-19(27)12-4-3-5-13(10-12)24-15(25)8-9-16(24)26/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCSLCKZLNICDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.